Dopamine

Catalog No.
S587754
CAS No.
51-61-6
M.F
C8H11NO2
M. Wt
153.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dopamine

CAS Number

51-61-6

Product Name

Dopamine

IUPAC Name

4-(2-aminoethyl)benzene-1,2-diol

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

InChI

InChI=1S/C8H11NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,10-11H,3-4,9H2

InChI Key

VYFYYTLLBUKUHU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CCN)O)O

Solubility

600 g/L
Freely soluble in water, methanol, and hot 95% ethanol but is practically insoluble in ether, petroleum ether, chloroform, benzene, and toluene.
In water, 1X10+6 mg/L at 25 °C (miscible) (est)
535 mg/mL

Synonyms

3,4 Dihydroxyphenethylamine, 3,4-Dihydroxyphenethylamine, 4-(2-Aminoethyl)-1,2-benzenediol, Dopamine, Dopamine Hydrochloride, Hydrochloride, Dopamine, Hydroxytyramine, Intropin

Canonical SMILES

C1=CC(=C(C=C1CCN)O)O
  • Motor control: Dopamine is essential for smooth, coordinated movements. Its deficiency, as seen in Parkinson's disease, leads to tremors, rigidity, and difficulty initiating movement .
  • Reward and motivation: Dopamine is strongly linked to the brain's reward system. Its release is associated with pleasurable experiences, reinforcing behaviors that lead to those experiences . This motivates individuals to seek rewards and engage in goal-directed behavior.
  • Learning and memory: Dopamine plays a role in learning and memory consolidation by strengthening connections between brain cells involved in these processes .
  • Cognition: Dopamine is involved in various cognitive functions, including attention, focus, and planning .

Research Applications of Dopamine

Dopamine's diverse functions in the brain make it a major target for scientific research, particularly in understanding and treating neurological and psychiatric disorders:

  • Parkinson's disease: As mentioned earlier, dopamine deficiency is a hallmark of Parkinson's disease. Research focuses on developing therapies that increase dopamine levels in the brain, such as medications and deep brain stimulation .
  • Schizophrenia: Dopamine dysregulation is also implicated in schizophrenia. Research investigates the role of dopamine in the disease and explores potential therapeutic approaches targeting specific dopamine pathways .
  • Addiction: Dopamine's role in the reward system makes it relevant to addiction research. Studies aim to understand how drugs and other addictive behaviors alter dopamine signaling and develop strategies for preventing and treating addiction .
  • Attention deficit hyperactivity disorder (ADHD): Dopamine dysfunction is associated with ADHD. Research explores the mechanisms underlying this association and investigates medications that modulate dopamine activity to improve ADHD symptoms .

Ongoing Research and Future Directions

Research on dopamine continues to evolve, aiming to:

  • Refine our understanding of the diverse functions of dopamine in different brain regions and circuits.
  • Develop more specific and targeted therapies for neurological and psychiatric disorders based on individual dopamine profiles.
  • Uncover the complex interactions between dopamine and other neurotransmitters in brain function and dysfunction.

Physical Description

Solid

Color/Form

Stout prisms

XLogP3

-1

Boiling Point

227 °C at 2.30E+01 mm Hg

LogP

-0.98
-0.98 (LogP)
log Kow = -0.98
-0.98

Melting Point

128 °C
128.0 °C
128°C

UNII

VTD58H1Z2X

Related CAS

62-31-7 (hydrochloride)

Vapor Pressure

1.6X10-5 mm Hg at 25 °C (est)

Impurities

4-O-methyldopamine

Other CAS

50444-17-2
51-61-6
62-31-7

Wikipedia

Dopamine

Drug Warnings

Dopamine should be used with caution in patients with ischemic heart disease. The drug is contraindicated in patients with pheochromocytoma and in patients with uncorrected tachyarrhythmias or ventricular fibrillation.
Commercially available formulations of dopamine hydrochloride may contain sulfites that can cause allergic-type reactions, including anaphylaxis and life-threatening or less severe asthmatic episodes, in certain susceptible individuals. The overall prevalence of sulfite sensitivity in the general population is unknown but probably low; such sensitivity appears to occur more frequently in asthmatic than in nonasthmatic individuals.
Caution should be used to avoid extravasation of the drug. Dopamine should be administered through a long IV catheter into a large vein, preferably in the antecubital fossa rather than the hand or ankle. One manufacturer states that administration into an umbilical arterial catheter is not recommended. If larger veins are unavailable and the condition of the patient requires that the hand or ankle veins be used to administer dopamine, the injection site should be changed to a larger vein as soon as possible. The injection site should be carefully monitored.
Patients with a history of occlusive vascular disease (e.g., atherosclerosis, arterial embolism, Raynaud's disease, cold injury, diabetic endarteritis, or Buerger's disease) should be carefully monitored during dopamine therapy for decreased circulation to the extremities indicated by changes in color or temperature of the skin or pain in the extremities. If these occur, they may be corrected by decreasing the rate of infusion or discontinuing dopamine; however, these changes occasionally have persisted and progressed after discontinuing dopamine. The potential benefits of continuing dopamine should be weighed against the possible risk of necrosis.
For more Drug Warnings (Complete) data for DOPAMINE (13 total), please visit the HSDB record page.

Biological Half Life

2 minutes
Plasma dopamine concentrations /of children (age 3 months to 13 yrs) recovering from cardiac surgery or shock/ were measured at the steady state or at termination of infusion using high-performance liquid chromatography. The half-lives of distribution and elimination were 1.8 +/- 1.1 and 26 +/- 14 (SD) mins, respectively.
Dopamine has a plasma half-life of about 2 minutes. In neonates, the elimination half-life of dopamine reportedly is 5-11 minutes.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Dopamine is synthesized from veratrole by chloromethylation to form veratryl chloride, followed by cyanation, catalytic hydrogenation, and demethylation.
Prepared from aminotyramine ... ; from homoveratrylamine.

General Manufacturing Information

One of the catecholamine neurotransmitters in the brain. ... important in regulating movement
The compatability of dopamine hydrochloride with various additives in 5% dextrose injection USP was established.

Analytic Laboratory Methods

Analyte: dopamine hydrochloride; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /Dopamine hydrochloride/
Analyte: dopamine hydrochloride; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards /Dopamine hydrochloride/
Analyte: dopamine hydrochloride; matrix: chemical purity; procedure: dissolution in formic acid; addition of acetic anhydride; potentiometric titration with perchloric acid /Dopamine hydrochloride/
For more Analytic Laboratory Methods (Complete) data for DOPAMINE (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: dopamine hydrochloride; matrix: pharmaceutical preparation (injection solution); procedure: thin-layer chromatography with comparison to standards (chemical identification) /Dopamine hydrochloride/
Analyte: dopamine hydrochloride; matrix: pharmaceutical preparation (injection solution); procedure: liquid chromatography with ultraviolet detection at 280 nm and comparison to standards (chemical purity) /Dopamine hydrochloride/
Analyte: dopamine; matrix: urine; procedure: high-performance liquid chromatography with electrochemical detection; limit of detection: 3 ng/mL
Analyte: dopamine; matrix: blood (plasma); procedure: high-performance liquid chromatography with electrochemical detection and fluorescence detection at 350 nm (excitation) and 480 nm (emission); limit of detection: 3 pg/mL
For more Clinical Laboratory Methods (Complete) data for DOPAMINE (11 total), please visit the HSDB record page.

Storage Conditions

Some commercially available injections of dopamine in dextrose provided in plastic containers should be stored at room temperature (25 °C), although brief exposure to temperatures up to 40 °C does not adversely affect the injections; the injections should be protected from excessive heat and should not be frozen..

Interactions

Monoamine oxidase inhibition by furazolidone ... exposes pt to hazards of potential hypertensive crisis if ... other amine-releasing agents /dopamine/ are taken concurrently.
... Possibility of enhanced pharmacological response to phenylephrine and other predominantly direct-acting alpha-adrenergic sympathomimetic amines (eg, dopamine ...) in pt who are receiving or have recently received guanethidine.
Effects on brain dopamine metab in rats studied ; chlorpromazine, thioridazine, and thiethylperazine produced dose-dependent incr in brain concn of 3,4-dihydroxyphenylacetic acid, which were correlated with antipsychotic efficacy.
... Administration of deprenyl inhibits the intracerebral metabolic degradation of dopamine.
For more Interactions (Complete) data for DOPAMINE (12 total), please visit the HSDB record page.

Stability Shelf Life

Highly sensitive to oxygen; discolors quickly
Extremely unstable in alkaline media; sensitive to light; stable for 1 yr at 55 °C /Hydrochloride/

Dates

Modify: 2023-08-15

Titanium implant coating based on dopamine-functionalized sulphated hyaluronic acid: in vivo assessment of biocompatibility and antibacterial efficacy

Cristian Guarise, Melania Maglio, Maria Sartori, Devis Galesso, Carlo Barbera, Mauro Pavan, Lucia Martini, Gianluca Giavaresi, Vittorio Sambri, Milena Fini
PMID: 34474837   DOI: 10.1016/j.msec.2021.112286

Abstract

The number of total knee and/or hip replacements are expected to exceed 5 million a year by 2030; the incidence of biofilm-associated complications can vary from 1% in primary implants to 5.6% in case of revision. The purpose of this study was to test the ability of sHA-DA, a partially sulphated hyaluronic acid (sHA) functionalized with a dopamine (DA) moiety, to prevent acute bacterial growth in an in vivo model of an intra-operatively highly contaminated implant. Previously, in vitro studies showed that the DA moiety guarantees good performance as binding agent for titanium surface adhesion, while the negatively charged sHA has both a high efficiency in electrostatic binding of positively charged antibiotics, and bone regenerative effects. The in vitro testing also highlighted the effectiveness of the sHA-DA system in inhibiting bacterial spreading through a sustained release of the antibiotic payload from the implant coating. In this study the chemical stability of the sHA-DA to β-ray sterilization was demonstrated, based on evaluation by NMR, SEC-TDA Omnisec and HPLC-MS analysis, thus supporting the approach of terminal sterilization of the coated implant with no loss of efficacy. Furthermore, an in vivo study in rabbits was performed according to UNI EN ISO 10993-6 to assess the histocompatibility of titanium nails pre-coated with sHA-DA. The implants, placed in the femoral medullary cavity and harvested after 12 weeks, proved to be histocompatible and to allow bone growth in adhesion to the metal surface. Finally, an in vivo model of bacterial contamination was set up by injecting 1 mL of bacterial suspension containing 10
or 10
CFU of methicillin-resistant Staphylococcus aureus (MRSA) into the femoral medullary cavity of 30 rabbits. Titanium nails either uncoated or pre-coated with sHA-DA and loaded directly by the surgeon with 5% vancomycin were implanted in the surgical site. After 1 week, only the animals treated with pre-coated nails did not show the presence of systemic or local bacterial infection, as confirmed by microbiology and histology (Smeltzer score). Further insights into the animal model setup are crucial, however the results obtained suggest that the system can be effective in preventing the onset of the bacterial infective process.


Synaptic mechanism underlying serotonin modulation of transition to cocaine addiction

Yue Li, Linda D Simmler, Ruud Van Zessen, Jérôme Flakowski, Jin-Xia Wan, Fei Deng, Yu-Long Li, Katherine M Nautiyal, Vincent Pascoli, Christian Lüscher
PMID: 34516792   DOI: 10.1126/science.abi9086

Abstract

[Figure: see text].


[Impact of dopamine D

Ichiro Kawahata
PMID: 34470938   DOI: 10.1254/fpj.21057

Abstract




Zonisamide in Parkinson's disease: a current update

Atul Goel, Ramkumar Sugumaran, Sunil K Narayan
PMID: 34448999   DOI: 10.1007/s10072-021-05550-2

Abstract

Parkinson's disease (PD) is a progressive neurodegenerative disease due to the depletion of the neurotransmitter dopamine in basal ganglia. There is a scarcity of available therapies for motor and non-motor symptoms of PD. Zonisamide (ZNS) may be one such potential candidate to alleviate PD symptoms. It was serendipitously found to be useful for PD in a patient with both epilepsy and PD. Since then, there have been many clinical trials, case series, observational studies, and case reports published supporting the efficacy of ZNS in PD. This review focuses on the efficacy and usefulness of ZNS in various motor and non-motor symptoms of PD. A predefined inclusion and exclusion criteria were used for the search protocol and databases searched were PubMed, Cochrane Library, Ovid, and clinicaltrials.gov. Most of the randomized clinical trials used UPDRS III as the primary efficacy point and showed positive results favouring ZNS. This review shows that there is evidence of the efficacy of ZNS in motor symptoms as an adjunctive therapy to levodopa, but for non-motor symptoms, the evidence is lacking and needs further investigation.


Dopamine-Modified Alginate Hydrogel with Effectiveness and Safety for Preoperative Localization of Lung Nodules

You-Ren Ji, Tai-Horng Young, Ting-Yu Tsai, Jin-Shing Chen, Ke-Cheng Chen
PMID: 34405997   DOI: 10.1021/acsbiomaterials.1c00512

Abstract

It is important to mark an early lung tumor manifested with small nodules during computed tomography-guided and minimally invasive surgery. The aim of this study is to develop an injectable hydrogel for clinical lung nodule localization. Dopamine, a typical catechol-containing compound, was used to modify alginate for better gel formation and performance needed for localization application. Through the addition of an adequate oxidant and catalase, the catechol-conjugated alginate (C-ALG) hydrogel showed rapid gelation for less than 5 min, similar mechanical properties to lung tissue, slight swelling degree, good cell compatibility, and enough tissue adhesion for localization around the lung tissue. In addition, the C-ALG hydrogel increased the bursting pressure of lung tissue up to 266 ± 15-385 ± 13 mm-H
O that could prevent hydrogel rupture and migration during localizing surgery, suggesting the injectable hydrogel with effectiveness and safety for clinical applications.


An ongoing saga of nicotine complexity and dopamine heterogeneity: Nicotine activation and inhibition mediating reward and anxiety

Nii A Addy
PMID: 34411537   DOI: 10.1016/j.neuron.2021.07.016

Abstract

In this issue of Neuron, Nguyen and colleagues (Nguyen et al., 2021) investigate nicotine's effects on diverse midbrain dopamine neurons. Their findings provide new understanding of the functional role of ventral tegmental area (VTA) dopamine neurons and reveal topographically distinct, pathway-specific, and opposite dopaminergic responses to nicotine that likely mediate reward and anxiety, respectively.


A Dopamine Acrylamide Molecule for Promoting Collagen Biomimetic Mineralization and Regulating Crystal Growth Direction

Leping Wu, Qingqing Wang, Yuzhu Li, Mengmeng Yang, Menglu Dong, Xiaoxue He, Shunli Zheng, Chris Ying Cao, Zheng Zhou, Yuancong Zhao, Quan-Li Li
PMID: 34433244   DOI: 10.1021/acsami.1c12412

Abstract

The reconstruction of the intra/interfibrillar mineralized collagen microstructure is extremely important in biomaterial science and regeneration medicine. However, certain problems, such as low efficiency and long period of mineralization, are apparent, and the mechanism of interfibrillar mineralization is often neglected in the present literature. Thus, we propose a novel model of biomimetic collagen mineralization that uses molecules with the dual function of cross-linking collagen and regulating collagen mineralization to construct the intrafibrillar and interfibrillar collagen mineralization of the structure of mineralized collagen hard tissues. In the present study completed in vitro,
-2-(3,4-dihydroxyphenyl) acrylamide (DAA) is used to bind and cross-link collagen molecules and further stabilize the self-assembled collagen fibers. The DAA-collagen complex provides more affinity with calcium and phosphate ions, which can reduce the calcium phosphate/collagen interfacial energy to promote hydroxyapatite (HA) nucleation and accelerate the rate of collagen fiber mineralization. Besides inducing intrafibrillar mineralization, the DAA-collagen complex mineralization template can realize interfibrillar mineralization with the
-axis of the HA crystal on the surface of collagen fibers and between fibers that are parallel to the long axis of collagen fibers. The DAA-collagen complex, as a new type of mineralization template, may provide a new collagen mineralization strategy to produce a mineralized scaffold material for tissue engineering or develop bone-like materials.


Catalytical feature of optical nanoprobes of boron nitride quantum dots in the presence of Cu

Xiushuang Fan, Jinpeng Qiu, Chao Peng, Jiangtao Ren, Huanhuan Xing, Chuyao Bi, Jianyuan Yin, Jing Li
PMID: 34382632   DOI: 10.1039/d1an00768h

Abstract

Monitoring the concentration of dopamine (DA) is vital for preventing and diagnosing DA related diseases. In contrast to the traditional sensing methods for DA, in which direct or indirect effects on the optical probes are often recorded, a novel sensing concept is disclosed based on as a result of the
formation of polydopamine (PDA) originating from the synergetic effect between boron nitride quantum dots (BNQDs) and Cu
. In the co-presence of BNQDs and Cu
, DA was catalytically oxidized to PDA, accompanied by an obvious color change from colorless to brown. In contrast to previous reports, in which BNQDs have been employed as an optical probe, herein, the BNQDs not only acted as the optical energy donor, but also as the catalysts for the formation of PDA. The quenching efficiency resulting from the inner filter effect and the electron transfer between the BNQDs and PDA was directly proportional to the concentration of DA, ranging linearly from 2 to 80 μM with a limit of detection of 0.49 μM. The present system exhibited an outstanding selectivity for DA among other interfering coexisting biomolecules. Furthermore, the practical application of the proposed platform was verified by assaying DA in human plasma samples, and satisfactory recoveries ranging from 101.24% to 111.98% were obtained. With the satisfactory reliability, repeatability and stability, the proposed simple sensor showed significant potential for use in DA detection in other biomedical applications.


Stimulating GABAergic Neurons in the Nucleus Accumbens Core Alters the Trigeminal Neuropathic Pain Responses in a Rat Model of Infraorbital Nerve Injury

Jaisan Islam, Elina Kc, Soochong Kim, Hyong Kyu Kim, Young Seok Park
PMID: 34445124   DOI: 10.3390/ijms22168421

Abstract

The nucleus accumbens core (NAcc) is an important component of brain reward circuitry, but studies have revealed its involvement in pain circuitry also. However, its effect on trigeminal neuralgia (TN) and the mechanism underlying it are yet to be fully understood. Therefore, this study aimed to examine the outcomes of optogenetic stimulation of NAcc GABAergic neurons in an animal model of TN. Animals were allocated into TN, sham, and control groups. TN was generated by infraorbital nerve constriction and the optogenetic virus was injected into the NAcc. In vivo extracellular recordings were acquired from the ventral posteromedial nucleus of the thalamus. Alterations of behavioral responses during stimulation "ON" and "OFF" conditions were evaluated. In vivo microdialysis was performed in the NAcc of TN and sham animals. During optogenetic stimulation, electrophysiological recordings revealed a reduction of both tonic and burst firing activity in TN animals, and significantly improved behavioral responses were observed as well. Microdialysis coupled with liquid chromatography/tandem mass spectrometry analysis revealed significant alterations in extracellular concentration levels of GABA, glutamate, acetylcholine, dopamine, and citrulline in NAcc upon optic stimulation. In fine, our results suggested that NAcc stimulation could modulate the transmission of trigeminal pain signals in the TN animal model.


Replacing a Palatable High-Fat Diet with a Low-Fat Alternative Heightens κ-Opioid Receptor Control over Nucleus Accumbens Dopamine

Conner W Wallace, Nari S Beatty, Sarah A Hutcherson, Heather A Emmons, Madison C Loudermilt, Steve C Fordahl
PMID: 34371851   DOI: 10.3390/nu13072341

Abstract

Diet-induced obesity reduces dopaminergic neurotransmission in the nucleus accumbens (NAc), and stressful weight loss interventions could promote cravings for palatable foods high in fat and sugar that stimulate dopamine. Activation of κ-opioid receptors (KORs) reduces synaptic dopamine, but contribution of KORs to lower dopamine tone after dietary changes is unknown. Therefore, the purpose of this study was to determine the function of KORs in C57BL/6 mice that consumed a 60% high-fat diet (HFD) for six weeks followed by replacement of HFD with a control 10% fat diet for one day or one week. HFD replacement induced voluntary caloric restriction and weight loss. However, fast-scan cyclic voltammetry revealed no differences in baseline dopamine parameters, whereas sex effects were revealed during KOR stimulation. NAc core dopamine release was reduced by KOR agonism after one day of HFD replacement in females but after one week of HFD replacement in males. Further, elevated plus-maze testing revealed no diet effects during HFD replacement on overt anxiety. These results suggest that KORs reduce NAc dopamine tone and increase food-related anxiety during dietary weight loss interventions that could subsequently promote palatable food cravings and inhibit weight loss.


Explore Compound Types